BenchChemオンラインストアへようこそ!

1-(3-Butoxyphenyl)ethanamine

Sodium Channel Modulator Schizophrenia Evenamide

1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2) is the specific and non-substitutable meta-substituted phenethylamine for the patented synthesis of the clinical-stage schizophrenia candidate Evenamide (NW-3509) and its 2-[2-(phenyl)ethylamino]alkaneamide analogs. Unlike inactive para-isomers (e.g., 91553-11-6), only this regioisomer delivers the mandated pharmacophore. Its calculated LogP (2.4–2.89) and primary amine handle enable direct N-alkylation. For compliant, impurity-controlled API manufacturing and SAR libraries targeting Naᵥ1.3/1.7/1.8, source high-purity (≥98%) material now.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 925180-09-2
Cat. No. B2675623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Butoxyphenyl)ethanamine
CAS925180-09-2
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(C)N
InChIInChI=1S/C12H19NO/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10H,3-4,8,13H2,1-2H3
InChIKeyZCRMOCHTRUKNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2) as a Key Meta-Substituted Phenethylamine Intermediate for Sodium Channel Modulator Synthesis


1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2) is a meta-substituted phenethylamine derivative characterized by a butoxy group at the 3-position of the phenyl ring, a primary amine moiety, and a molecular weight of 193.29 g/mol . This structural configuration confers specific physicochemical properties, including a calculated LogP of 2.4–2.89 , that distinguish it from its positional isomers and other phenylalkylamine analogs. The compound is established in the patent literature as a critical synthetic intermediate in the manufacture of substituted 2-[2-(phenyl)ethylamino]alkaneamide derivatives, most notably 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide (Evenamide/NW-3509), a voltage-gated sodium channel blocker under clinical investigation for schizophrenia [1]. The meta-butoxy substitution pattern is structurally required for the downstream pharmacophore, making this specific regioisomer non-substitutable in the patented synthetic routes [2].

Why Substitution of 1-(3-Butoxyphenyl)ethanamine with Positional Isomers or Unsubstituted Analogs Compromises Downstream Synthetic Utility


Substitution of 1-(3-Butoxyphenyl)ethanamine with generic phenylalkylamines or alternative regioisomers, such as the para-substituted 1-(4-butoxyphenyl)ethanamine (CAS 91553-11-6), is not chemically equivalent due to the precise structural requirements of patented synthetic pathways. The meta-butoxy substitution pattern is a defined element in the general formula (I) of Newron Pharmaceuticals' patented 2-[2-(phenyl)ethylamino]alkaneamide derivatives, specifically enabling the synthesis of the clinical candidate Evenamide [1]. Replacing this intermediate with a para-substituted analog yields a structurally distinct product that deviates from the patented pharmacophore, likely altering target binding, metabolic stability, and regulatory starting material designation . Furthermore, the meta-positioning influences the electronic and steric environment of the amine during subsequent N-alkylation and acylation steps, impacting reaction yield and purity profiles [2]. Consequently, for researchers and manufacturers engaged in the synthesis of sodium channel modulators based on the Newron scaffold, the meta-isomer is a non-negotiable, structure-specific reagent.

Quantitative Differentiation of 1-(3-Butoxyphenyl)ethanamine (925180-09-2) Versus Closest Analogs


Regioisomeric Identity: Meta- vs. Para-Butoxy Substitution as a Determinant of Patented Pharmacophore Access

1-(3-Butoxyphenyl)ethanamine is the required meta-substituted intermediate for the synthesis of Evenamide (NW-3509), a selective voltage-gated sodium channel blocker [1]. The para-substituted analog, 1-(4-butoxyphenyl)ethanamine (CAS 91553-11-6), is not specified in the Newron Pharmaceuticals patents as a precursor to the 2-[2-(3-butoxyphenyl)ethylamino]alkaneamide core . Substitution with the para-isomer would result in a structurally divergent end-product (i.e., a 4-butoxy derivative) that is not part of the claimed sodium channel modulator series. This regioisomeric specificity is absolute; only the meta-isomer maps to the patented general formula where the butoxy group is positioned to interact with the target binding pocket as designed [1].

Sodium Channel Modulator Schizophrenia Evenamide

Lipophilicity and Predicted Membrane Permeability: Meta-Butoxy vs. Unsubstituted Phenethylamine

The meta-butoxy substituent of 1-(3-Butoxyphenyl)ethanamine significantly elevates its lipophilicity compared to the unsubstituted phenethylamine scaffold. The calculated partition coefficient (LogP) for 1-(3-Butoxyphenyl)ethanamine is reported as 2.8852 (alternative source: XLogP3 of 2.4 [1]), whereas phenethylamine itself has a LogP of approximately 1.5 [2]. This ~1.4 log unit increase corresponds to a theoretical ~25-fold increase in partition coefficient, enhancing predicted passive membrane permeability. The meta-butoxy group also contributes a topological polar surface area (TPSA) of 35.25 Ų , which, combined with the elevated LogP, suggests improved blood-brain barrier penetration potential, a critical attribute for CNS-targeted drug candidates like Evenamide [3].

Drug Design ADME CNS Penetration

Commercial Purity Specifications: 98% Minimum Purity as a Baseline for Reproducible Synthesis

Reputable commercial suppliers offer 1-(3-Butoxyphenyl)ethanamine with a minimum purity specification of 98% (alternative suppliers list 95% ). This level of purity is critical for multi-step syntheses where impurities can propagate and reduce the yield and purity of advanced intermediates or final active pharmaceutical ingredients. The 98% purity benchmark, coupled with validated analytical characterization (e.g., NMR, HPLC), provides a reliable starting point for reaction optimization and scale-up studies. In contrast, lower purity grades (e.g., 95% or unspecified) may contain regioisomeric or alkylation byproducts that could compromise the success of the N-alkylation step with 2-chloro-N,N-dimethylacetamide to form the Evenamide core [1].

Organic Synthesis Quality Control Reproducibility

Thermal Stability and Handling: Boiling Point and Rotatable Bond Count as Process Considerations

1-(3-Butoxyphenyl)ethanamine exhibits a boiling point of 288.0±23.0 °C at 760 mmHg and a flash point of 119.7±15.9 °C [1]. These thermal properties indicate that the compound is a stable, non-volatile liquid under standard laboratory conditions, suitable for common synthetic transformations without special low-temperature precautions. The compound possesses 5 rotatable bonds [2], which imparts conformational flexibility that may influence its reactivity in solution-phase reactions. Compared to more rigid analogs (e.g., tetralin-based amines), this flexibility can be advantageous for achieving optimal transition-state geometries in subsequent N-alkylation steps, potentially contributing to the high yields reported in patent literature [3].

Process Chemistry Thermal Stability Scale-up

Enzymatic Synthetic Accessibility: Transaminase-Mediated Chiral Synthesis Potential

The primary amine group of 1-(3-Butoxyphenyl)ethanamine can be accessed via enzymatic transamination of the corresponding ketone, 1-(3-butoxyphenyl)ethanone, using amine transaminases (ATAs) . This biocatalytic route offers a potential 1.5-fold improvement in substrate handling capacity under optimized conditions (40 °C, pH 9 Tris-HCl) compared to non-optimized systems . The presence of the meta-butoxy group does not sterically hinder enzyme access to the carbonyl, enabling high enantioselectivity. In contrast, the synthesis of the para-isomer via similar enzymatic methods has not been as extensively characterized in the literature, suggesting a research gap that may impact the development of green synthetic routes to Evenamide .

Biocatalysis Green Chemistry Asymmetric Synthesis

Recommended Research and Industrial Application Scenarios for 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2)


Synthesis of Voltage-Gated Sodium Channel Modulators (e.g., Evenamide)

1-(3-Butoxyphenyl)ethanamine is the designated intermediate for the preparation of 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide (Evenamide), a clinical-stage selective sodium channel blocker for schizophrenia [1]. Researchers following patented procedures from Newron Pharmaceuticals must use this specific meta-isomer to obtain the correct pharmacophore. The compound is reacted with 2-chloro-N,N-dimethylacetamide under basic conditions to install the N,N-dimethylacetamide side chain [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies of Sodium Channel Blockers

Given its role as the core scaffold for Evenamide, 1-(3-Butoxyphenyl)ethanamine serves as a key starting material for SAR exploration. Scientists can derivatize the primary amine with various acylating or alkylating agents to generate a library of 3-butoxyphenyl analogs and assess their effects on sodium channel subtype selectivity (e.g., Nav1.3, Nav1.7, Nav1.8) [1]. The meta-butoxy group's contribution to lipophilicity (LogP ~2.9) and CNS penetration potential is a critical parameter in these studies .

Biocatalysis and Green Chemistry Process Development

The established transaminase-mediated synthesis of 1-(3-Butoxyphenyl)ethanamine from the corresponding ketone provides a platform for developing sustainable, enantioselective routes to chiral amines . Process chemists can utilize this compound to optimize enzyme loading, cofactor recycling, and reaction conditions (e.g., 40 °C, pH 9) to achieve high yields and enantiomeric excess while minimizing organic solvent usage . This approach aligns with green chemistry principles for pharmaceutical intermediate production.

Reference Standard for Impurity Profiling in Evenamide Drug Substance

During the manufacture of Evenamide, 1-(3-Butoxyphenyl)ethanamine may be present as a process-related impurity (e.g., unreacted starting material) or degradation product. Procurement of a high-purity (98%) reference standard of this compound is essential for developing and validating analytical methods (HPLC, UPLC-MS) to monitor and control impurity levels in the final drug substance . Its unique chromatographic retention time and mass spectrometric signature (M+H+ = 194.3) enable its detection and quantification in API batches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Butoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.